N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea
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Overview
Description
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,5-dimethoxyaniline with appropriate reagents to form the dimethoxyphenyl intermediate.
Pyridine Ring Formation: The intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions.
Urea Linkage Formation: Finally, the urea linkage is introduced through the reaction of the pyridine intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(2,5-dimethoxyphenyl)benzene: Shares similar structural features but lacks the urea linkage and pyridine ring.
1-(2,5-Dimethoxyphenyl)-2-nitroethane: Contains the dimethoxyphenyl group but differs in its nitroethane structure.
Uniqueness
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea is unique due to its combination of methoxy groups, urea linkage, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
622789-78-0 |
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Molecular Formula |
C25H29N5O6 |
Molecular Weight |
495.5g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[5-[(2,5-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea |
InChI |
InChI=1S/C25H29N5O6/c1-14-18(27-24(31)29-20-11-16(33-3)7-9-22(20)35-5)13-19(15(2)26-14)28-25(32)30-21-12-17(34-4)8-10-23(21)36-6/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
NTQDRZRIBMOVEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)OC)OC)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)OC)OC)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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